molecular formula C13H8BrClN2 B2876552 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole CAS No. 1541475-50-6

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

Katalognummer: B2876552
CAS-Nummer: 1541475-50-6
Molekulargewicht: 307.58
InChI-Schlüssel: NFSGFPCXDHZFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzimidazole Research

The exploration of benzimidazoles began in 1944 when Woolley hypothesized their structural resemblance to purines, suggesting potential biological activity. Early studies focused on simple derivatives, such as 5,6-dimethylbenzimidazole, identified as a vitamin B12 degradation product, which spurred interest in their biochemical roles. By the 1960s, pharmaceutical advancements led to the development of benzimidazole-based drugs, including the opioid agonist etonitazene and the antiparasitic agent mebendazole. The 1970s marked a turning point with the discovery of proton pump inhibitors like omeprazole, underscoring the scaffold’s adaptability.

Recent decades have seen a surge in halogenated benzimidazole research, driven by the need for compounds with improved pharmacokinetic properties. For instance, the introduction of bromine and chlorine substituents has been linked to enhanced binding affinities in anticancer and antimicrobial agents. This historical trajectory highlights the scaffold’s evolution from a biochemical curiosity to a platform for rational drug design.

Significance of Bromophenyl and Chloro Substitutions in Heterocyclic Chemistry

Bromine and chlorine substituents confer distinct electronic and steric effects on the benzimidazole core. Bromine, with its high electronegativity and polarizability, enhances lipophilicity, facilitating membrane penetration and target engagement. Chlorine, as an electron-withdrawing group, modulates the aromatic system’s electron density, stabilizing charge-transfer interactions in enzyme binding pockets.

For example, in a study of N-substituted 6-chloro-benzimidazoles, the chloro group at position 6 increased anticancer activity by 40% compared to unsubstituted analogs, likely due to improved interaction with DNA topoisomerase II. Similarly, bromophenyl substitutions at position 2 have been shown to enhance antifungal activity by 3.5-fold, attributed to halogen bonding with fungal cytochrome P450 enzymes. These findings underscore the strategic value of halogenation in optimizing bioactivity.

Table 1: Impact of Halogen Substitutions on Benzimidazole Bioactivity

Substitution Position Halogen Biological Activity Enhancement Proposed Mechanism
2 Br 3.5× antifungal potency Cytochrome P450 inhibition
6 Cl 40% anticancer efficacy DNA topoisomerase II binding
5 F 2× anti-inflammatory effect COX-2 selectivity

Position-Dependent Effects of Halogen Substitutions on Benzimidazole Core

The pharmacological impact of halogenation is profoundly influenced by substitution position. At position 2, bromophenyl groups create steric bulk that stabilizes hydrophobic interactions in protein binding sites. In contrast, a chloro group at position 6 induces electron withdrawal, polarizing the imidazole ring and enhancing hydrogen bonding capacity.

Comparative studies reveal that 6-chloro derivatives exhibit superior antimicrobial activity over 5-chloro analogs, with MIC values of 0.5 µg/mL versus 2.0 µg/mL against Staphylococcus aureus. This positional specificity aligns with molecular docking analyses showing that 6-chloro substitution optimizes fit within the bacterial gyrase active site. Similarly, 2-bromophenyl groups confer greater metabolic stability than para-substituted analogs, as evidenced by a 60% reduction in hepatic clearance rates.

Research Rationale and Objectives for 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole Investigation

The compound this compound represents a strategic fusion of two halogenation patterns: a bromophenyl group at position 2 and a chlorine atom at position 6. This design aims to synergize the lipophilicity of bromine with the electronic effects of chlorine, potentially yielding dual-action therapeutic agents.

Key research objectives include:

  • Synthetic Optimization : Developing efficient routes for introducing 3-bromophenyl and 6-chloro groups, potentially leveraging microwave-assisted techniques to achieve yields >90%.
  • Electronic Characterization : Analyzing substituent effects on the benzimidazole core via NMR and computational studies to predict reactivity and binding modes.
  • Biological Screening : Evaluating antibacterial, antifungal, and anticancer activities relative to mono-halogenated analogs, with emphasis on structure-activity relationships.

Preliminary molecular dynamics simulations suggest that the 3-bromophenyl moiety may interact with hydrophobic residues in kinase ATP-binding pockets, while the 6-chloro group stabilizes adjacent hydrogen bonds. These insights position the compound as a promising candidate for further development in targeted therapy.

Eigenschaften

IUPAC Name

2-(3-bromophenyl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSGFPCXDHZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromoaniline with 4-chloro-1,2-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: Reduced forms with hydrogen atoms added to the structure.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

  • Synthesis uses sodium metabisulfite in ethanol/water, achieving a 92% yield .
  • 2-(Trifluoromethyl)-1H-benzo[d]imidazole (2i) : The trifluoromethyl group increases lipophilicity. Synthesis requires CF₃COOH and HCl under reflux, highlighting the need for stronger acids for electron-deficient aldehydes .

Halogen Substituent Variations

  • 6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Dual halogenation (Br, F) and nitro groups enhance electrophilic reactivity, though this compound diverges from the benzimidazole core .
  • 2-Chloro-6-fluoro-1H-benzo[d]imidazole : Fluorine’s smaller size compared to bromine may improve bioavailability, as seen in its high structural similarity (0.82) to the target compound .

Influence of Substituent Position

  • 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) : Bromine at position 2 introduces steric hindrance near the imidazole nitrogen, altering reactivity. Synthesized via LiAlH₄ reduction, this derivative includes an amine side chain for functionalization .

Derivatives with Additional Functional Groups

  • 2-(3-Bromophenyl)-1-(oxetan-3-yl)-1H-benzo[d]imidazole (3h) : The oxetane ring enhances solubility and metabolic resistance. Characterized by distinct NMR shifts (e.g., 139.02 ppm for aromatic protons) .
  • Benzimidazole-Oxadiazole Hybrids : Compounds like 6-chloro-2-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)-1H-benzo[d]imidazole exhibit dual antimicrobial activity, attributed to the oxadiazole moiety’s electron-deficient nature .

Research Findings and Implications

  • Electronic Effects : Bromine and chlorine (electron-withdrawing) stabilize the benzimidazole core, while fluorine enhances metabolic stability .
  • Synthetic Flexibility : Acid choice (e.g., acetic acid vs. CF₃COOH) and reaction time (4–16 hours) vary with substituent reactivity .
  • Biological Relevance : Oxadiazole and oxetane derivatives show promise in antimicrobial applications, though the target compound’s bioactivity remains understudied .

Biologische Aktivität

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with bromine and chlorine substituents, which contribute to its biological activity. The presence of these halogens enhances the lipophilicity and reactivity of the molecule, making it a suitable candidate for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. Its mechanism of action is primarily linked to the inhibition of key biological pathways in target organisms or cells.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties. The mode of action involves interference with the biosynthesis of essential biomolecules, such as histidine and purines .

Antifungal Activity

In vitro studies have shown that this compound can inhibit fungal growth, although specific data on its antifungal potency compared to established antifungal agents remains limited. The exact mechanism by which it exerts antifungal effects is still under investigation.

Anticancer Properties

Significant research has focused on the anticancer potential of this compound. In studies involving cancer cell lines, the compound has shown promising results in inducing apoptosis and cell cycle arrest. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells, leading to an increase in G1 phase cell population while decreasing S and G2 phases .

The compound's biological activity is believed to stem from its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

Study FocusIC50 Value (µM)Cell Line/OrganismObservations
Antimicrobial Activity2.32Mycobacterium tuberculosisSignificant inhibition observed .
Anticancer Activity168.78MCF-7 (breast cancer)Induces apoptosis and cell cycle arrest .
Antifungal ActivityNot specifiedVarious fungal strainsPotential inhibitor but requires further validation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, although detailed studies are necessary to fully elucidate its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.